molecular formula C17H12 B047734 2-Methylfluoranthene CAS No. 33543-31-6

2-Methylfluoranthene

Cat. No. B047734
CAS RN: 33543-31-6
M. Wt: 216.28 g/mol
InChI Key: VVRCMNWZFPMXQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylfluoranthene and its derivatives involves complex organic reactions aimed at introducing or modifying functional groups on the fluoranthene ring. For instance, the synthesis and structure of related compounds such as 1,6,7,10-tetramethylfluoranthene demonstrate the challenges and strategies in achieving specific substituent patterns on the fluoranthene core (Borchard et al., 1993). The nitration of 3-methylfluoranthene to produce various nitro-derivatives further exemplifies the reactivity and functionalization of methylfluoranthenes (Andrew et al., 1972).

Molecular Structure Analysis

The molecular structure of 2-Methylfluoranthene and related compounds is characterized by the arrangement of carbon atoms in multiple fused rings, with substituents that influence its physical and chemical properties. Studies such as the identification of mutagenic metabolites highlight the structural aspects of 2-Methylfluoranthene and its impact on biological activity (LaVoie et al., 1982).

Chemical Reactions and Properties

2-Methylfluoranthene undergoes various chemical reactions, including nitration, which introduces nitro groups into the molecule, significantly altering its chemical behavior and reactivity. The formation of nitro derivatives such as 2-nitrofluoranthene indicates the compound's participation in atmospheric reactions and its environmental significance (Pitts et al., 1985).

Physical Properties Analysis

The physical properties of 2-Methylfluoranthene, such as its crystalline structure, melting point, and solubility, are influenced by its molecular structure and the presence of substituents. The synthesis and characterization of related compounds provide insights into the physical properties of methylfluoranthenes and their stability under various conditions.

Chemical Properties Analysis

The chemical properties of 2-Methylfluoranthene, including its reactivity, potential for forming adducts with DNA, and its behavior in environmental contexts, are areas of active research. The identification of mutagenic metabolites of fluoranthene and its methyl derivatives highlights the importance of understanding the chemical properties of these compounds in relation to their biological and environmental effects (LaVoie et al., 1982).

Scientific Research Applications

  • DNA Adduct Formation and Cancer Risk : 2-Nitrofluoranthene (2-NFA), closely related to 2-MeFA, has been shown to form DNA adducts in vitro, suggesting a potential to cause DNA mutations and cancer (Herreno-saenz et al., 1992).

  • Structure and Synthesis for Chemical Studies : The synthesis and structural analysis of various fluoranthene derivatives, like 1,6,7,10-tetramethylfluoranthene, provide insights into their chemical properties, essential for enantiomerization studies (Borchard et al., 1993).

  • Tumorigenic Activity in Animal Models : Both 2-Methylfluoranthene and its close derivatives exhibit tumorigenic activity in animal models, with 2-MeFA showing higher tumor multiplicity in lung tissues, indicating its potential as a carcinogenic agent (LaVoie et al., 1994).

  • Environmental Presence and Transformation : Studies have found compounds like 2-nitrofluoranthene in polluted ambient air, indicating that chemical transformations of these compounds occur in polluted atmospheres, relevant for environmental monitoring (Pitts et al., 1985).

  • Synthesis and Characterization for Environmental and Genotoxic Studies : The synthesis and characterization of chloro-, bromo-, cyano-, formyl-, and methylfluoranthenes, including 2-MeFA, facilitate their detection in the environment and the study of their genotoxicity (Haeringen et al., 1996).

  • Mutagenic Metabolites Analysis : Studies have shown that the mutagenic metabolites of fluoranthene and 2-methylfluoranthene are similar, but their activation pathways to ultimate mutagens may differ, which is significant for understanding their biological interactions (LaVoie et al., 1982).

Safety And Hazards

2-Methylfluoranthene is highly flammable and its vapour may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .

Relevant Papers One relevant paper titled “Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-1 mice” discusses the tumorigenic activity of 2-Methylfluoranthene .

properties

IUPAC Name

2-methylfluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRCMNWZFPMXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CC=C2)C4=CC=CC=C4C3=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074823
Record name Fluoranthene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylfluoranthene

CAS RN

33543-31-6, 30997-39-8
Record name 2-Methylfluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33543-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoranthene, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030997398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylfluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033543316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLFLUORANTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRQ8EG0B0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
301
Citations
EJ LaVoie, SS Hecht, V Bedenko, D Hoffmann - Carcinogenesis, 1982 - academic.oup.com
… Among the five possible isomeric methylfluoranthenes, 2-methylfluoranthene and 3-methylfluoranthene were active as tumor initiators. 2-Methylfluoranthene was also found to be active …
Number of citations: 55 academic.oup.com
EJ LaVoie, ZW Cai, CL Meschter, EH Weyand - Carcinogenesis, 1994 - academic.oup.com
… Among the five isomers of methylfluoranthene, only 2-methylfluoranthene (2MeFA) and 3-methylfluoranthene (3-MeFA) are active as tumor initiators on mouse skin. A comparative …
Number of citations: 22 academic.oup.com
MC Kloetzel, W King, JH Menkes - Journal of the American …, 1956 - ACS Publications
… 2-Methylfluoranthene was prepared through nuclear syn-thesis4 and an impure sample of 2-fluoranthenecarboxylic acid was described by Campbell and Wang. 5 2-Nitrofluoranthene (…
Number of citations: 44 pubs.acs.org
S Amin, K Huie, N Hussain, G Balanikas… - The Journal of Organic …, 1985 - ACS Publications
… 2-Methyl-BkF (16) was synthesized by an analogous sequence, beginning with 2-methylfluoranthene and succinic anhydride. 7,12-Dimethyl-BkF (15) was prepared by a two-step …
Number of citations: 16 pubs.acs.org
SH Tucker, M Whalley - Chemical Reviews, 1952 - ACS Publications
… 2- Methylfluoranthene has been synthesized (176) by the above method, replacing crotononitrile by -methylacrylonitrile. An improvement in the method has been effected by using …
Number of citations: 22 pubs.acs.org
JR Babson, SE Russo-Rodriguez, WH Rastetter… - …, 1986 - academic.oup.com
Incubation of 3-[ 3 H]fluoranthene with a rat liver microsomal activation system in the presence of calf thymus DNA resulted in radioactivity bound to the DNA. The fluoranthene-modified …
Number of citations: 41 academic.oup.com
JR Babson, SE Russo-Rodriguez, RV Wattley… - Toxicology and applied …, 1986 - Elsevier
… 2-methylfluoranthene and 3-methylfluoranthene. In Pol.vcyclic Aromatic Hydrocarbons: Formation, Metabolism and Measurement, 7th Symposium on PAH (M. Cooke and AJ Dennis. …
Number of citations: 62 www.sciencedirect.com
D Hoffmann, G Rathkamp, S Nesnow… - Journal of the National …, 1972 - academic.oup.com
… 2-Methylfluoranthene was also active as a complete carcinogen. These results and the relatively high concentrations of active methylfluoranthenes in the "tar" suggest that these …
Number of citations: 53 academic.oup.com
HF Andrew, N Campbell, EM Swan… - Proceedings of the …, 1972 - cambridge.org
… Wolff-Kishner reduction of the ketone yielded l,2,3,10b-tetrahydro-5-methylfluoranthene which on dehydrogenation gave 2-methylfluoranthene (HI, R=H) identical with a sample …
Number of citations: 1 www.cambridge.org
JE Rice, V Bedenko, EJ Lavoie… - Polynuclear Aromatic …, 1983 - researchwithrutgers.com
STUDIES ON THE METABOLISM OF FLUORANTHENE, 2-METHYLFLUORANTHENE, AND 3-METHYFLUORANTHENE. — Rutgers, The State University of New Jersey …
Number of citations: 17 www.researchwithrutgers.com

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